molecular formula C3ClF7 B1617311 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane CAS No. 422-86-6

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

Cat. No.: B1617311
CAS No.: 422-86-6
M. Wt: 204.47 g/mol
InChI Key: XXSZLFRJEKKBDJ-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane is a halogenated hydrocarbon with the molecular formula C3ClF7 . It is a colorless liquid with a faint, sweet odor similar to chloroform . This compound is known for its stability and non-flammability, making it useful in various industrial applications.

Chemical Reactions Analysis

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide , potassium permanganate , and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane is unique compared to other similar compounds due to its high fluorine content and the presence of a chlorine atom. Similar compounds include:

These comparisons highlight the unique reactivity and applications of this compound, particularly in industrial and research settings.

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,3-heptafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSZLFRJEKKBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC3F7, C3ClF7
Record name Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro-
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059972
Record name 1-Chloroheptafluoropropane
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Molecular Weight

204.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-86-6
Record name 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-86-6
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Record name Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro-
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Record name 1-Chloroheptafluoropropane
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Record name 1-chloro-1,1,2,2,3,3,3-heptafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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